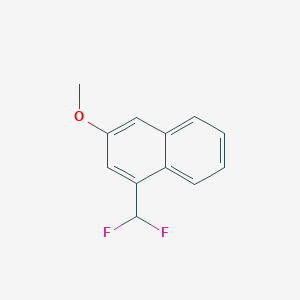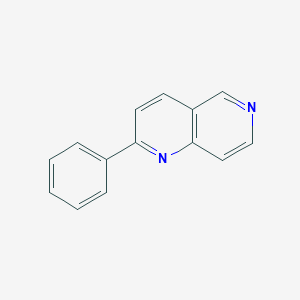
2-Phenyl-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic systems containing two pyridine rings fused together
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,6-naphthyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminonicotinaldehyde with phenylacetylene in the presence of a catalyst such as copper triflate and diethylamine. The reaction proceeds through an annulation process to form the desired naphthyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups at specific positions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Aplicaciones Científicas De Investigación
2-Phenyl-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of kinases or other proteins essential for cancer cell proliferation .
Comparación Con Compuestos Similares
1,8-Naphthyridine: Another member of the naphthyridine family with different biological activities and applications.
1,5-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
Uniqueness: 2-Phenyl-1,6-naphthyridine is unique due to the presence of the phenyl group at the second position, which enhances its chemical properties and potential applications. This structural feature distinguishes it from other naphthyridine derivatives and contributes to its specific biological activities.
Propiedades
Número CAS |
52816-59-8 |
|---|---|
Fórmula molecular |
C14H10N2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-phenyl-1,6-naphthyridine |
InChI |
InChI=1S/C14H10N2/c1-2-4-11(5-3-1)13-7-6-12-10-15-9-8-14(12)16-13/h1-10H |
Clave InChI |
KHSHHAGTIYQWDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


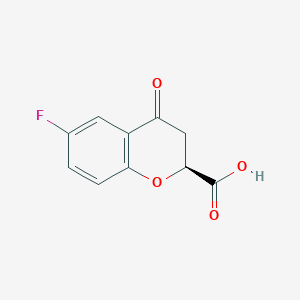

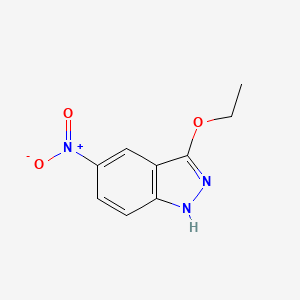
![4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893019.png)
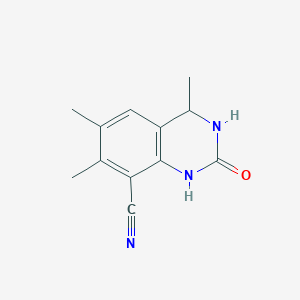

![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)

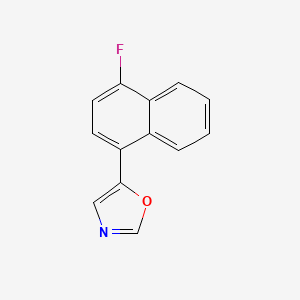
![1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine](/img/structure/B11893051.png)
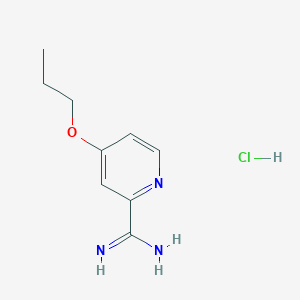
![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)
